BMS-604992 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

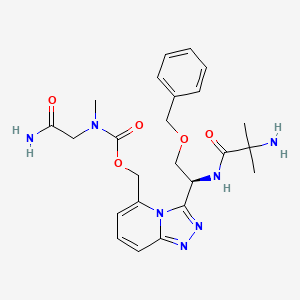

[3-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N7O5/c1-24(2,26)22(33)27-18(15-35-13-16-8-5-4-6-9-16)21-29-28-20-11-7-10-17(31(20)21)14-36-23(34)30(3)12-19(25)32/h4-11,18H,12-15,26H2,1-3H3,(H2,25,32)(H,27,33)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYZOFSGAXBOH-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C2=NN=C3N2C(=CC=C3)COC(=O)N(C)CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760944-56-7 | |

| Record name | EX-1314 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760944567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EX-1314 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C71JJ2J45G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of BMS-604992 Free Base: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992 is a potent and selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR). This technical guide delineates the mechanism of action of BMS-604992 free base, providing a comprehensive overview of its interaction with GHSR and the subsequent intracellular signaling cascades. The document includes quantitative data on its binding affinity and functional potency, detailed hypothetical experimental protocols for its characterization, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction

The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) primarily recognized for its role in regulating growth hormone release, appetite, and energy homeostasis. BMS-604992 has been identified as a selective agonist for this receptor, demonstrating high-affinity binding and potent functional activity. Its oral bioavailability makes it a valuable tool for investigating the physiological roles of GHSR and a potential therapeutic agent.

Quantitative Pharmacological Profile

The interaction of BMS-604992 with the growth hormone secretagogue receptor has been characterized by its high binding affinity and potent functional agonism. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 2.3 nM[1] | A measure of the drug's affinity for the GHSR, with a lower value indicating a stronger binding interaction. |

| Functional Potency (EC50) | 0.4 nM[1] | The concentration of BMS-604992 that produces 50% of the maximal response in a functional assay, indicating high potency. |

Mechanism of Action: GHSR Activation and Downstream Signaling

As an agonist of GHSR, BMS-604992 mimics the action of the endogenous ligand, ghrelin. Upon binding to GHSR, which is primarily coupled to the Gq/11 G protein, BMS-604992 initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) and a subsequent increase in intracellular calcium concentration ([Ca2+]i). The elevation in [Ca2+]i, along with DAG, activates Protein Kinase C (PKC), which in turn can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK1/2.

Experimental Protocols

The following are detailed methodologies for key experiments that are typically employed to characterize the pharmacological profile of a GHSR agonist like BMS-604992.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity (Ki) of BMS-604992 for the growth hormone secretagogue receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing human GHSR.

-

Radiolabeled ghrelin (e.g., [125I]-ghrelin).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

96-well plates.

-

Vacuum filtration manifold.

-

Gamma counter.

Procedure:

-

A competitive binding assay is set up in a 96-well plate.

-

To each well, add the GHSR-expressing cell membranes.

-

Add a fixed concentration of [125I]-ghrelin.

-

Add varying concentrations of BMS-604992.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

The concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay (for determining EC50)

Objective: To determine the functional potency (EC50) of BMS-604992 in activating GHSR-mediated calcium signaling.

Materials:

-

A cell line stably expressing human GHSR.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Seed the GHSR-expressing cells into 96-well plates and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of BMS-604992 to the wells using the integrated liquid handler.

-

Immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence response at each concentration of BMS-604992 is measured.

-

A dose-response curve is generated, and the EC50 value is determined using non-linear regression.

In Vivo Pharmacological Effects

Consistent with its mechanism of action as a GHSR agonist, BMS-604992 has been shown to elicit physiological responses in preclinical animal models that are characteristic of ghrelin mimetics.

| In Vivo Effect | Species | Dosage and Administration | Outcome |

| Stimulation of Food Intake | Rodents | 1-1000 mg/kg (oral) | Dose-responsive increase in food intake. |

| Increased Gastric Emptying | Mice | 500 µg/kg (intraperitoneal) | Significant increase in gastric emptying compared to vehicle. |

These in vivo effects underscore the functional consequence of GHSR activation by BMS-604992 and are consistent with the known roles of the ghrelin system in regulating appetite and gastrointestinal motility.

Conclusion

This compound is a potent and selective agonist of the growth hormone secretagogue receptor. Its high binding affinity and functional potency translate into robust activation of GHSR-mediated intracellular signaling pathways, primarily through the Gq/11-PLC-IP3-Ca2+ cascade. The in vivo effects of BMS-604992 on food intake and gastric emptying further validate its mechanism of action. This in-depth technical guide provides a comprehensive overview for researchers and drug development professionals working with this compound and in the broader field of ghrelin receptor pharmacology.

References

BMS-604992 Free Base: A Technical Guide to a Potent GHSR Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 (also known as EX-1314) is a selective, orally active, small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR). This receptor, endogenously activated by the hormone ghrelin, is a key regulator of appetite, energy homeostasis, and growth hormone release. The potent activity of BMS-604992 makes it a valuable tool for researchers studying the physiological roles of the GHSR and a potential therapeutic agent for conditions involving muscle wasting, anorexia, or other metabolic disorders. This technical guide provides an in-depth overview of BMS-604992, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.

Pharmacological Profile of BMS-604992

BMS-604992 exhibits high-affinity binding to the GHSR and potent functional activity, positioning it as a significant compound for in vitro and in vivo studies. Its small-molecule nature and oral bioavailability make it particularly amenable to a range of experimental paradigms.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of BMS-604992 with the GHSR.

| Parameter | Value | Description |

| Ki | 2.3 nM | The inhibition constant, representing the affinity of BMS-604992 for the GHSR in binding assays. A lower Ki value indicates a higher binding affinity. |

| EC50 | 0.4 nM | The half-maximal effective concentration, indicating the concentration of BMS-604992 that elicits 50% of the maximum response in a functional assay. This value demonstrates the high potency of the compound. |

GHSR Signaling Pathways

Activation of the GHSR by an agonist such as BMS-604992 initiates a cascade of intracellular signaling events. The GHSR is a G-protein coupled receptor (GPCR) that can couple to various G-protein subtypes, leading to the activation of multiple downstream effector pathways. The primary signaling mechanism involves the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations. Additionally, GHSR activation can stimulate other pathways, including the cAMP/PKA and MAPK/ERK pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize GHSR agonists like BMS-604992. These protocols are representative of standard industry and academic practices.

In Vitro Assays

This competitive binding assay is used to determine the binding affinity of BMS-604992 for the GHSR.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-Ghrelin or another suitable radiolabeled GHSR ligand.

-

Non-labeled competitor: BMS-604992.

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

In a 96-well plate, combine the GHSR-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of BMS-604992.

-

To determine non-specific binding, a parallel set of wells should contain the membranes, radioligand, and a high concentration of a non-labeled standard GHSR ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of BMS-604992 that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

This assay measures the ability of BMS-604992 to activate the GHSR and trigger a downstream signaling event, specifically the release of intracellular calcium.

Materials:

-

A cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

BMS-604992 in various concentrations.

-

A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).

Procedure:

-

Plate the GHSR-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add varying concentrations of BMS-604992 to the wells and immediately begin recording the fluorescence signal over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

The EC50 value is determined by plotting the peak fluorescence response against the concentration of BMS-604992 and fitting the data to a sigmoidal dose-response curve.

In Vivo Assays

BMS-604992 has been shown to stimulate food intake and gastric emptying in rodents. The following are generalized protocols for assessing these effects.

Animal Model:

-

Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be individually housed to accurately measure food intake.

Procedure:

-

Acclimatize the animals to the housing conditions and handling for at least one week.

-

Fast the animals for a predetermined period (e.g., 12-16 hours) with free access to water to standardize hunger levels.

-

Administer BMS-604992 or vehicle control via the desired route (e.g., oral gavage [p.o.] or intraperitoneal injection [i.p.]).

-

Provide a pre-weighed amount of standard chow to each animal.

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

-

Compare the cumulative food intake between the BMS-604992-treated and vehicle-treated groups.

Animal Model:

-

Male C57BL/6 mice are a suitable model.

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Administer BMS-604992 or vehicle control (e.g., i.p.).

-

After a short interval (e.g., 15-30 minutes), administer a non-absorbable marker meal via oral gavage. A common marker is a solution containing phenol (B47542) red.

-

At a predetermined time after the meal (e.g., 20-30 minutes), euthanize the mice.

-

Surgically isolate and remove the stomach.

-

Homogenize the stomach contents and measure the amount of the marker remaining.

-

Gastric emptying is calculated as the percentage of the marker that has exited the stomach compared to a control group euthanized immediately after receiving the meal.

Conclusion

BMS-604992 free base is a potent and selective GHSR agonist with demonstrated in vitro and in vivo activity. Its high affinity and efficacy make it a valuable research tool for elucidating the complex biology of the ghrelin system. The experimental protocols outlined in this guide provide a framework for the further characterization and utilization of this compound in preclinical research and drug development. The provided data and methodologies are intended to support scientists in their exploration of the therapeutic potential of GHSR modulation.

BMS-604992 free base binding affinity and Ki value

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, and mechanism of action of BMS-604992, a selective agonist of the Growth Hormone Secretagogue Receptor (GHSR). The information is presented to support research and development efforts in the fields of pharmacology and drug discovery.

Core Compound Data: BMS-604992

BMS-604992 is a potent, orally active, small-molecule agonist for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. Its activity at this receptor makes it a subject of interest for therapeutic applications related to appetite stimulation and growth hormone release.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological parameters of BMS-604992 free base.

| Parameter | Value | Receptor | Description |

| Binding Affinity (Ki) | 2.3 nM | Growth Hormone Secretagogue Receptor (GHSR) | Represents the equilibrium dissociation constant for the binding of BMS-604992 to the GHSR, indicating high-affinity binding. |

| Functional Activity (EC50) | 0.4 nM | Growth Hormone Secretagogue Receptor (GHSR) | The concentration of BMS-604992 that elicits a half-maximal response in a functional assay, demonstrating potent agonist activity.[1] |

Mechanism of Action: GHSR Signaling Pathway

BMS-604992 exerts its effects by activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The primary signaling pathway involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This increase in intracellular calcium and activation of PKC are central to the downstream effects of GHSR activation.

Furthermore, GHSR activation can modulate other significant signaling pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) pathway: Involved in cell growth, differentiation, and survival.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway: Plays a crucial role in cell survival and metabolism.

-

AMP-Activated Protein Kinase (AMPK) pathway: A key regulator of cellular energy homeostasis.

The interplay of these pathways mediates the diverse physiological effects of GHSR agonists like BMS-604992.

References

In-Depth Technical Guide: Functional Activity and EC50 of BMS-604992 Free Base

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: BMS-604992

BMS-604992 is a potent and selective small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. As an orally active compound, it mimics the action of ghrelin, a key peptide hormone involved in the regulation of appetite, energy homeostasis, and growth hormone release.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the functional activity of BMS-604992 free base.

| Parameter | Value | Receptor | Description |

| EC50 | 0.4 nM | GHSR | The half-maximal effective concentration required to elicit a functional response following receptor activation. |

| Ki | 2.3 nM | GHSR | The inhibition constant, indicating the binding affinity of BMS-604992 to the ghrelin receptor. |

Experimental Protocols

While the precise, proprietary experimental protocols for the initial characterization of BMS-604992 are not publicly detailed, the determination of its functional activity and EC50 would have followed established pharmacological methodologies for G-protein coupled receptor (GPCR) agonists. Below are representative protocols that are standard in the field for such determinations.

GHSR Radioligand Binding Assay (for Ki Determination)

This assay is designed to determine the binding affinity of a test compound (BMS-604992) by measuring its ability to displace a radiolabeled ligand from the GHSR.

Methodology:

-

Membrane Preparation: A stable cell line expressing the human GHSR (e.g., HEK293 or CHO cells) is cultured and harvested. The cells are lysed, and the cell membranes containing the receptor are isolated through centrifugation. The protein concentration of the membrane preparation is quantified.

-

Competitive Binding: A constant concentration of a suitable radioligand (e.g., [125I]-ghrelin) is incubated with the prepared cell membranes.

-

Compound Addition: A range of concentrations of the unlabeled test compound (BMS-60492) is added to the incubation mixture.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of the compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GHSR Functional Assay: Intracellular Calcium Mobilization (for EC50 Determination)

Activation of the GHSR, a Gq/11-coupled receptor, leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca2+]i). This response can be measured to determine the functional potency of an agonist.

Methodology:

-

Cell Culture: A cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells) is seeded into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). This dye will exhibit a change in fluorescence intensity upon binding to free calcium in the cytoplasm.

-

Compound Addition: A range of concentrations of the test compound (BMS-604992) is added to the wells.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium and thus, receptor activation.

-

Data Analysis: The peak fluorescence response at each concentration of the test compound is measured. The data are then plotted as the response versus the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 value.

Visualizations

GHSR Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of the Growth Hormone Secretagogue Receptor (GHSR).

Experimental Workflow for EC50 Determination

The following diagram outlines the key steps in a typical in vitro functional assay to determine the EC50 of a GHSR agonist.

A Deep Dive into the Ghrelin Receptor: BMS-604992 Free Base vs. Endogenous Ghrelin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ghrelin receptor, officially known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a G protein-coupled receptor that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone secretion. Its endogenous ligand, ghrelin, a 28-amino acid peptide predominantly produced by the stomach, is the only known circulating orexigenic hormone. The unique post-translational octanoylation of ghrelin is essential for its biological activity. Given its significant physiological roles, the ghrelin receptor has emerged as a promising therapeutic target for a range of conditions, including obesity, cachexia, and metabolic disorders.

This technical guide provides a comprehensive comparison of the endogenous ligand, ghrelin, with a synthetic, small-molecule agonist, BMS-604992 free base. We will delve into their binding affinities, functional potencies, and downstream signaling pathways, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Quantitative Data Comparison

The following tables summarize the in vitro binding affinity and functional potency of this compound and endogenous human ghrelin for the GHS-R1a receptor. It is important to note that the data for endogenous ghrelin are compiled from various studies and may not be directly comparable to BMS-604992 due to differing experimental conditions.

| Compound | Binding Affinity (Kᵢ, nM) | Cell Line | Radioligand | Reference |

| This compound | 2.3 | Not Specified | Not Specified | [1] |

| Endogenous Human Ghrelin | IC₅₀: 1.6 ± 0.3 | Human Hypothalamus/Pituitary Membranes | [¹²⁵I]-human ghrelin | [2] |

Table 1: Comparative Binding Affinity for the GHS-R1a Receptor. The Kᵢ value for BMS-604992 indicates its high affinity for the ghrelin receptor. The IC₅₀ value for endogenous ghrelin from a competitive binding assay is also presented.

| Compound | Functional Potency (EC₅₀, nM) | Assay Type | Cell Line | Reference |

| This compound | 0.4 | Not Specified | Not Specified | [1] |

| Endogenous Human Ghrelin | 5.4 ± 1.4 | Calcium Mobilization | HEK293 cells stably expressing human GHS-R1a | [2] |

Table 2: Comparative Functional Potency at the GHS-R1a Receptor. The EC₅₀ value represents the concentration of the compound that elicits a half-maximal response.

Signaling Pathways

Both endogenous ghrelin and BMS-604992 exert their effects by activating the GHS-R1a. The canonical signaling pathway for the ghrelin receptor involves its coupling to the Gαq/11 subunit of the heterotrimeric G protein.[3][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This increase in intracellular calcium is a key second messenger that mediates many of the downstream effects of ghrelin, including the stimulation of growth hormone release.[3]

While BMS-604992 is known to be a potent agonist of the GHS-R1a, detailed studies on its specific downstream signaling cascade are not as extensively documented as for endogenous ghrelin. However, as a GHS-R1a agonist, it is presumed to activate the same primary Gαq/11-PLC-IP₃-Ca²⁺ pathway.

Figure 1. Simplified signaling pathway of the GHS-R1a upon activation by endogenous ghrelin or BMS-604992.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the interaction of ligands with the GHS-R1a receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GHS-R1a (e.g., HEK293 or CHO cells).

-

Radioligand: [¹²⁵I]-labeled human ghrelin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound or unlabeled endogenous ghrelin.

-

Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Fluid.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing GHS-R1a in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled test compound (BMS-604992 or ghrelin). For total binding, add assay buffer instead. For non-specific binding, add a high concentration of unlabeled ghrelin.

-

A fixed concentration of [¹²⁵I]-ghrelin (typically at or below its Kₔ).

-

Diluted cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow binding to reach equilibrium.

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the pre-soaked glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Figure 2. Experimental workflow for the competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to stimulate GHS-R1a and induce an increase in intracellular calcium concentration.

Materials:

-

Cells: HEK293 or CHO cells stably expressing human GHS-R1a.

-

Culture Medium: Appropriate medium for the cell line (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Calcium-sensitive fluorescent dye: Fura-2 AM or Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Test Compound: this compound or endogenous ghrelin.

-

Fluorescence Plate Reader: Capable of kinetic reading with injectors.

Procedure:

-

Cell Plating: Seed the GHS-R1a expressing cells into black-walled, clear-bottom 96-well plates and culture until they reach near-confluency.

-

Dye Loading:

-

Prepare a loading solution of the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) in assay buffer.

-

Remove the culture medium from the cells and wash with assay buffer.

-

Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells and be de-esterified.

-

-

Washing: After incubation, gently wash the cells multiple times with assay buffer to remove extracellular dye.

-

Compound Addition and Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of the test compound (BMS-604992 or ghrelin) at various concentrations into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between ~340 nm and ~380 nm. For single-wavelength dyes like Fluo-4, use an excitation of ~494 nm and measure emission at ~516 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) as an indicator of the change in intracellular calcium concentration.

-

Plot the peak change in fluorescence against the log concentration of the test compound.

-

Determine the EC₅₀ value, the concentration of the compound that produces 50% of the maximal response, using non-linear regression analysis.

-

Figure 3. Experimental workflow for the calcium mobilization assay.

In Vivo Effects: A Comparative Overview

Both endogenous ghrelin and synthetic agonists like BMS-604992 have demonstrated significant effects on food intake and growth hormone release in preclinical models.

-

Food Intake: BMS-604992 has been shown to stimulate food intake in rodents.[1] Similarly, peripheral and central administration of ghrelin potently increases food intake in various animal models.[5][6][7] A direct, head-to-head quantitative comparison of the orexigenic effects of BMS-604992 and endogenous ghrelin under the same experimental conditions would be invaluable for understanding their relative potencies in a physiological setting.

-

Growth Hormone Release: As the endogenous ligand for the growth hormone secretagogue receptor, ghrelin is a potent stimulator of GH secretion.[8] Synthetic GHS-R1a agonists, the class to which BMS-604992 belongs, were initially developed for their ability to stimulate GH release.[9] While BMS-604992 is expected to increase GH levels, specific in vivo data directly comparing its efficacy to that of endogenous ghrelin is needed for a complete picture.

Conclusion

This compound is a potent, small-molecule agonist of the ghrelin receptor, exhibiting high binding affinity and functional activity in vitro. It is presumed to act through the same canonical Gαq/11 signaling pathway as its endogenous counterpart, ghrelin, leading to an increase in intracellular calcium. While both compounds have demonstrated the ability to stimulate food intake and likely growth hormone release in vivo, a comprehensive, direct comparison of their potencies and detailed downstream signaling effects warrants further investigation. The experimental protocols provided in this guide offer a foundation for researchers to conduct such comparative studies, which will be crucial for advancing the therapeutic potential of targeting the ghrelin system.

References

- 1. ovid.com [ovid.com]

- 2. The effect of a pharmaceutical ghrelin agonist on lifespan in C57BL/6J male mice: A controlled experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Growth hormone-releasing hormone as an agonist of the ghrelin receptor GHS-R1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Central effects of ghrelin on serum growth hormone and morphology of pituitary somatotropes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From Belly to Brain: Targeting the Ghrelin Receptor in Appetite and Food Intake Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of BMS-604992 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on BMS-604992 free base, a selective and orally active small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. The information presented herein is intended to support further research and development efforts in metabolic and endocrine-related therapeutic areas.

Core Compound Properties

BMS-604992 is a potent agonist for the GHSR, a G-protein coupled receptor primarily recognized for its role in stimulating growth hormone release and regulating energy homeostasis. Its agonistic activity at this receptor makes it a compound of interest for investigating conditions related to appetite, metabolism, and gastrointestinal motility.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Activity Profile

| Parameter | Value | Target | Description |

| Binding Affinity (Ki) | 2.3 nM | Growth Hormone Secretagogue Receptor (GHSR) | Demonstrates high-affinity binding to the ghrelin receptor. |

| Functional Potency (EC50) | 0.4 nM | Growth Hormone Secretagogue Receptor (GHSR) | Shows potent functional agonistic activity at the ghrelin receptor. |

Table 2: In Vivo Pharmacodynamic Effects in Mice

| Study Type | Animal Model | Dose & Route | Time Point | Observed Effect |

| Gastric Emptying | Mouse | 500 μg/kg; i.p. | 5 minutes | Significant increase in gastric emptying compared to vehicle. |

| Food Intake | Mouse | 1-1000 mg/kg; p.o. | 1 hour | Dose-linear increase in plasma concentrations and a dose-responsive increase in food intake (minimum effective dose ~10 mg/kg). |

| Food Intake | Mouse | 500 μg/kg; i.p. | 4 hours | Approximately 2-fold increase in food intake compared to vehicle. |

| Gastric Emptying | Mouse | 300 mg/kg; p.o. | 5-20 minutes | Significant difference in gastric emptying at the 5-minute time point. |

Signaling Pathway

BMS-604992 exerts its effects by activating the GHSR, which is primarily coupled to the Gq/11 G-protein. This activation initiates a downstream signaling cascade, as depicted in the diagram below.

Caption: GHSR Signaling Pathway Activated by BMS-604992.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are representative protocols based on standard practices in the field.

In Vitro GHSR Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of BMS-604992 for the GHSR.

Caption: Workflow for GHSR Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GHSR (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable assay buffer.

-

Assay Components: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [125I]-Ghrelin), and a range of concentrations of the unlabeled competitor, BMS-604992.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of BMS-604992 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro GHSR Functional Assay (Calcium Mobilization)

This protocol describes a functional assay to measure the potency (EC50) of BMS-604992 in activating the GHSR, which is coupled to the Gq pathway and leads to an increase in intracellular calcium.

Methodology:

-

Cell Culture: Cells expressing GHSR (e.g., U2OS or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom plates and cultured to near confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. This dye exhibits a significant increase in fluorescence upon binding to free calcium.

-

Compound Addition: A range of concentrations of BMS-604992 is added to the wells.

-

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The peak fluorescence response at each concentration of BMS-604992 is determined. A dose-response curve is generated, and the EC50 value is calculated using non-linear regression.

In Vivo Gastric Emptying Assay in Mice

This protocol details a method to assess the prokinetic effect of BMS-604992 on gastric emptying in mice.

Methodology:

-

Animal Acclimatization and Fasting: Male mice are housed under standard conditions and fasted overnight with free access to water to ensure an empty stomach.

-

Test Meal: A standardized, non-absorbable, and often colored or radiolabeled meal is prepared (e.g., containing phenol (B47542) red or a radioactive tracer in a semi-solid vehicle like methylcellulose).

-

Dosing: BMS-604992 or vehicle is administered to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at a specified time before the test meal.

-

Meal Administration: A precise volume of the test meal is administered to each mouse by oral gavage.

-

Stomach Collection: At a predetermined time point after meal administration, the mice are euthanized, and their stomachs are surgically removed.

-

Quantification: The amount of the test meal remaining in the stomach is quantified. For a phenol red meal, this involves homogenization of the stomach and spectrophotometric measurement.

-

Calculation: Gastric emptying is calculated as the percentage of the meal that has exited the stomach compared to a control group euthanized immediately after meal administration.

In Vivo Food Intake Assay in Mice

This protocol describes a method to evaluate the orexigenic (appetite-stimulating) effect of BMS-604992 in mice.

Caption: Workflow for In Vivo Food Intake Assay.

Methodology:

-

Animal Acclimatization: Mice are individually housed to allow for accurate food intake measurement per animal and are acclimatized to the housing conditions.

-

Fasting: The mice are fasted for a set period (e.g., 18-24 hours) with ad libitum access to water to ensure they are motivated to eat.

-

Dosing: BMS-604992 or a vehicle control is administered at the desired dose and route.

-

Refeeding: Following drug administration, a pre-weighed amount of standard chow is introduced into each cage.

-

Measurement: The amount of food consumed is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

-

Data Analysis: The cumulative food intake for each animal is calculated and compared between the BMS-604992-treated and vehicle-treated groups to determine the effect on appetite.

Conclusion

The preclinical data on this compound demonstrate that it is a high-affinity and potent agonist of the GHSR. In vivo studies in mice confirm its predicted pharmacodynamic effects, including the stimulation of gastric emptying and food intake. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar compounds targeting the ghrelin receptor. These findings support the potential utility of BMS-604992 as a research tool and a lead compound for the development of therapeutics for disorders characterized by dysregulated appetite and gastrointestinal motility.

Investigating the Therapeutic Potential of BMS-604992 Free Base: A Summary of Publicly Available Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a selective, orally active small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Developed by Bristol-Myers Squibb, this compound has been investigated for its potential therapeutic applications, primarily related to its ability to stimulate ghrelin signaling. This document summarizes the currently available public information on BMS-604992, highlighting its mechanism of action, key in vitro and in vivo data, and the knowns and unknowns surrounding its therapeutic potential.

While a primary research publication titled "Discovery Of A Novel, Potent Growth Hormone Secretagogue Receptor Agonist Bms-604992" by researchers from Bristol-Myers Squibb likely contains comprehensive details, the full text of this article is not publicly accessible through available search methods. Consequently, this guide is based on information from patent documents and vendor-supplied technical data.

Core Properties of BMS-604992 Free Base

BMS-604992 acts as a potent agonist at the GHSR, mimicking the action of the endogenous ligand, ghrelin. This interaction initiates downstream signaling pathways that are involved in a variety of physiological processes, including appetite regulation, energy homeostasis, and gastric motility.

Quantitative Data

The following table summarizes the key quantitative metrics reported for BMS-604992's interaction with the ghrelin receptor.

| Parameter | Value | Species | Assay Type |

| Ki (Binding Affinity) | 2.3 nM | Not Specified | Radioligand Binding Assay |

| EC50 (Functional Potency) | 0.4 nM | Not Specified | Functional Assay |

Preclinical In Vivo Data

Studies in rodent models have demonstrated the physiological effects of BMS-604992 administration. These findings support its role as a functional ghrelin mimetic.

Effects on Food Intake and Gastric Emptying

| Species | Dosing | Effect |

| Rodents | Not Specified | Stimulation of food intake |

| Rodents | Not Specified | Increased gastric emptying |

Mechanism of Action: The Ghrelin Receptor Signaling Pathway

As a GHSR agonist, BMS-604992 is presumed to activate the same signaling cascades as ghrelin. The GHSR is a G protein-coupled receptor (GPCR) that, upon activation, can stimulate various downstream effectors. A generalized schematic of the ghrelin receptor signaling pathway is presented below. The precise downstream effects and potential for biased agonism of BMS-604992 have not been publicly detailed.

An In-depth Technical Guide to BMS-604992 Free Base for Appetite Stimulation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BMS-604992 free base, a potent and selective small-molecule agonist of the growth hormone secretagogue receptor (GHSR), for its application in appetite stimulation research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for its evaluation.

Core Compound Characteristics

BMS-604992 is a selective, orally active small-molecule agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1] It demonstrates high-affinity binding and potent functional activity, leading to the stimulation of food intake in rodent models.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of BMS-604992

| Parameter | Value | Description |

| Binding Affinity (Ki) | 2.3 nM | Measures the affinity of the compound to the ghrelin receptor. A lower value indicates higher affinity.[1] |

| Functional Potency (EC50) | 0.4 nM | The concentration of the compound that produces 50% of the maximum possible response in a functional assay.[1] |

Table 2: In Vivo Effects of BMS-604992 in Rodent Models

| Administration Route | Dose | Time Point | Effect on Food Intake | Effect on Gastric Emptying |

| Intraperitoneal (i.p.) | 500 μg/kg | 4 hours | Approximately 2-fold increase compared to vehicle-treated controls.[1] | - |

| Intraperitoneal (i.p.) | 500 μg/kg | 5 minutes | - | Significant increase compared to vehicle-treated mice.[1] |

| Oral (p.o.) | 1-1000 mg/kg | 1 hour | Dose-responsive increase, with a minimum effective dose of approximately 10 mg/kg.[1] | - |

| Oral (p.o.) | 300 mg/kg | 5-20 minutes | Significant difference observed at the 5-minute time point.[1] | - |

Mechanism of Action and Signaling Pathway

BMS-604992 exerts its orexigenic (appetite-stimulating) effects by acting as an agonist at the ghrelin receptor (GHSR). The GHSR is a G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland, key regions of the brain involved in appetite regulation.

Upon binding of BMS-604992, the GHSR predominantly couples to the Gαq/11 subunit of the G-protein complex.[2][3][4] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[2][3] This signaling cascade within hypothalamic neurons, particularly the neuropeptide Y (NPY) and agouti-related peptide (AgRP) expressing neurons, is believed to be the primary mechanism for the appetite-stimulating effects of ghrelin receptor agonists. While the Gαq/11 pathway is considered the main driver of the orexigenic response, the ghrelin receptor can also couple to other G-proteins, including Gαs, Gαi/o, and Gα12/13, which may mediate other physiological effects.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of BMS-604992 Free Base in Gastric Emptying Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a potent and selective small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Ghrelin, the endogenous ligand for GHSR, is a multifaceted hormone primarily secreted by the stomach that plays a crucial role in regulating appetite, energy homeostasis, and gastrointestinal motility. The prokinetic effects of ghrelin and its agonists, such as BMS-604992, have garnered significant interest for their therapeutic potential in treating disorders characterized by delayed gastric emptying, such as gastroparesis. This technical guide provides a comprehensive overview of the role of BMS-604992 free base in gastric emptying studies, detailing its mechanism of action, experimental protocols for evaluation, and a summary of its effects.

Core Mechanism of Action: GHSR-Mediated Gastric Motility

BMS-604992 exerts its prokinetic effects by mimicking the action of endogenous ghrelin on the GHSR. The GHSR is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαq/11 subunit. Activation of this receptor in the gastrointestinal tract, particularly on myenteric neurons, initiates a signaling cascade that enhances gastric motility.

Signaling Pathway of GHSR Activation

Upon binding of BMS-604992 to the GHSR on myenteric neurons, the following signaling pathway is activated:

-

Gαq/11 Activation: The activated GHSR catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration in myenteric neurons leads to the release of excitatory neurotransmitters, such as acetylcholine, which in turn stimulate gastric smooth muscle contraction and enhance gastric emptying.

Diagram: GHSR Signaling Pathway in Myenteric Neurons

Caption: GHSR signaling cascade initiated by BMS-604992.

Data Presentation: Efficacy of Ghrelin Agonists on Gastric Emptying

While specific quantitative data for this compound from publicly available, peer-reviewed literature is limited, the following tables illustrate the typical dose-dependent prokinetic effects observed with ghrelin and its agonists in preclinical rodent models. This data is presented to demonstrate the expected outcomes and the standard format for reporting results from gastric emptying studies.

Table 1: Effect of a Ghrelin Agonist on Solid Gastric Emptying in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Gastric Emptying (%) at 60 min (Mean ± SEM) | % Increase vs. Vehicle |

| Vehicle (Saline) | - | 35.2 ± 3.1 | - |

| Ghrelin Agonist | 0.1 | 48.5 ± 4.2 | 37.8% |

| Ghrelin Agonist | 0.3 | 62.1 ± 5.5** | 76.4% |

| Ghrelin Agonist | 1.0 | 75.8 ± 6.3*** | 115.3% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Table 2: Dose-Response of a Ghrelin Agonist on Gastric Emptying Half-Time (T1/2) in Rats

| Treatment Group | Dose (µg/kg, s.c.) | Gastric Emptying T1/2 (min) (Mean ± SEM) | % Decrease in T1/2 vs. Vehicle |

| Vehicle (Saline) | - | 125 ± 8 | - |

| Ghrelin Agonist | 10 | 102 ± 7 | 18.4% |

| Ghrelin Agonist | 30 | 85 ± 6** | 32.0% |

| Ghrelin Agonist | 100 | 68 ± 5*** | 45.6% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |

Experimental Protocols

The evaluation of BMS-604992 and other ghrelin agonists on gastric emptying in preclinical models typically involves standardized and validated methods. The phenol (B47542) red meal assay is a widely used terminal method, while the 13C-octanoic acid breath test offers a non-invasive approach for longitudinal studies.

Phenol Red Gastric Emptying Assay in Mice

This method measures the amount of a non-absorbable marker, phenol red, remaining in the stomach at a specific time point after oral administration of a test meal.

Materials:

-

This compound

-

Vehicle (e.g., saline, 0.5% methylcellulose)

-

Phenol red solution (e.g., 0.1% w/v in 1.5% methylcellulose)

-

0.1 N NaOH

-

Spectrophotometer

Protocol:

-

Animal Preparation: Male C57BL/6 mice (8-10 weeks old) are fasted for 18-24 hours with free access to water.

-

Drug Administration: this compound, dissolved or suspended in the chosen vehicle, is administered via intraperitoneal (i.p.) or oral (p.o.) route at various doses. A control group receives the vehicle alone.

-

Test Meal Administration: 30 minutes after drug administration, a fixed volume (e.g., 0.5 mL) of the phenol red test meal is administered orally via gavage.

-

Stomach Collection: At a predetermined time point (e.g., 20 or 30 minutes) after the test meal administration, mice are euthanized by cervical dislocation. The stomach is immediately clamped at the pyloric and cardiac ends and surgically removed.

-

Phenol Red Extraction: The entire stomach is homogenized in a known volume of 0.1 N NaOH (e.g., 25 mL). The homogenate is allowed to settle for 1 hour at room temperature.

-

Quantification: The supernatant is collected, and the absorbance is measured at 560 nm using a spectrophotometer. A standard curve of phenol red is used to determine the concentration.

-

Calculation of Gastric Emptying:

-

The amount of phenol red recovered from the stomach of animals euthanized immediately after gavage (t=0) is considered as 100%.

-

Gastric emptying (%) = [1 - (Amount of phenol red in stomach at time t / Average amount of phenol red in stomach at t=0)] x 100

-

Diagram: Experimental Workflow for Phenol Red Gastric Emptying Assay

An In-depth Technical Guide to BMS-604992 Free Base: A Selective Growth Hormone Secretagogue Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-604992 is a potent and selective, orally active small-molecule agonist of the Growth Hormone Secretagogue Receptor (GHSR).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BMS-604992 free base. Detailed methodologies for key in vitro assays are presented, alongside a summary of its biological effects. Furthermore, this document illustrates the intricate GHSR signaling pathway and typical experimental workflows using detailed diagrams to facilitate a deeper understanding of its mechanism of action and evaluation process.

Chemical Structure and Properties

BMS-604992, also known as EX-1314, is a complex small molecule with the chemical formula C24H32ClN7O5. Its structure is characterized by a central 1,2,4-triazolo[4,3-a]pyridine core.

IUPAC Name: (3-((1S)-1-((2-amino-2-methyl-1-oxopropyl)amino)-2-(phenylmethoxy)ethyl)-1,2,4-triazolo(4,3-a)pyridin-5-yl)methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate monohydrochloride

SMILES: CC(C)(C(=O)N--INVALID-LINK--c2nnc3cccc(COC(=O)N(C)CC(=O)N)n32)N.Cl

CAS Number: 674343-47-6[1][2][3][4]

A detailed 2D chemical structure diagram would depict the intricate arrangement of these atoms and functional groups.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C24H32ClN7O5 | [2][5] |

| Molecular Weight | 534.01 g/mol | [5] |

| Purity | 98% | [2] |

Pharmacological Properties

BMS-604992 is a high-affinity agonist for the ghrelin receptor (GHSR), demonstrating potent functional activity. Its primary mechanism of action involves mimicking the endogenous ligand ghrelin, thereby stimulating the release of growth hormone and influencing appetite and gastric motility.

In Vitro Activity

| Parameter | Value | Target | Source |

| Ki | 2.3 nM | Growth Hormone Secretagogue Receptor (GHSR) | [1] |

| EC50 | 0.4 nM | Growth Hormone Secretagogue Receptor (GHSR) | [1] |

In Vivo Effects

In rodent models, BMS-604992 has been shown to:

GHSR Signaling Pathway

Activation of the G-protein coupled receptor GHSR by an agonist like BMS-604992 initiates a cascade of intracellular signaling events. This pathway is multifaceted and can involve several key second messengers and protein kinases, ultimately leading to diverse physiological responses.

Caption: GHSR signaling cascade initiated by BMS-604992.

Synthesis

A specific, detailed synthesis protocol for BMS-604992 is not publicly available in the reviewed literature. However, the synthesis of small molecule GHSR agonists often involves multi-step organic chemistry procedures. The construction of the core heterocyclic scaffold, such as the 1,2,4-triazolo[4,3-a]pyridine in BMS-604992, is a key step. This is typically followed by the introduction of various side chains and functional groups through reactions like amide bond formation, ether synthesis, and protection/deprotection steps to achieve the final complex molecule.

Experimental Protocols

The following are detailed, generalized protocols for the types of assays likely used to characterize the pharmacological activity of BMS-604992.

GHSR Radioligand Binding Assay (for Ki Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the GHSR.

Caption: Workflow for a GHSR radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human GHSR are prepared from a stable cell line (e.g., HEK293 or CHO cells).

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) is used for all dilutions.

-

Reaction Mixture: In a 96-well plate, the following are added in order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Ghrelin)

-

Varying concentrations of the unlabeled test compound (BMS-604992)

-

Cell membrane preparation

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay (for EC50 Determination)

This protocol describes a functional assay to measure the potency (EC50) of a GHSR agonist by quantifying the increase in intracellular calcium concentration upon receptor activation.

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Cells stably expressing GHSR (e.g., CHO-K1 cells) are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Preparation: Serial dilutions of BMS-604992 are prepared in an appropriate assay buffer.

-

Assay Measurement: The plate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument adds the different concentrations of BMS-604992 to the wells while simultaneously measuring the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium, is measured. The peak fluorescence response at each concentration of BMS-604992 is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Conclusion

BMS-604992 is a valuable research tool for investigating the physiological roles of the ghrelin receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at understanding the complex mechanisms of appetite regulation, growth hormone secretion, and other GHSR-mediated processes. The information and protocols provided in this guide are intended to support researchers in the effective design and execution of their studies involving this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CAS No. 674343-47-6 Specifications | Ambeed [ambeed.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BMS-604992|T31734|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]

- 5. GPCR/G-Protein | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of BMS-604992 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for BMS-604992, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase. The synthesis involves the construction of a central 2-methyl-1H-imidazole-5-carboxamide core, which is subsequently functionalized with a 4-cyano-7-azabenzofuran moiety and a 4-benzoylphenyl group. This document provides a comprehensive overview of the chemical reactions, intermediates, and reaction conditions, supported by quantitative data and detailed experimental protocols.

Synthesis Pathway Overview

The synthesis of BMS-604992 can be conceptually divided into three main stages:

-

Construction of the 7-Azabenzofuran Core: Synthesis of the key intermediate, 4-cyano-7-azabenzofuran.

-

Formation of the Imidazole Moiety: Preparation of the substituted 2-methyl-1H-imidazole-5-carboxylic acid.

-

Fragment Coupling and Final Amidation: Assembly of the heterocyclic fragments and final amide bond formation to yield BMS-604992.

Stage 1: Synthesis of the 4-Cyano-7-azabenzofuran Core

The 7-azabenzofuran core is a key structural feature of BMS-604992. An efficient synthesis for a similar 7-azabenzofuran derivative, a key intermediate for a class of potent HCV NS5B polymerase inhibitors, has been described, which represents a significant improvement over earlier methods that utilized palladium-catalyzed cyclization. This improved route likely serves as the foundation for producing the 4-cyano substituted analog required for BMS-604992.

Key Transformations:

-

Radical Bromination: Introduction of a bromine atom at a specific position on a methyl pyridine (B92270) precursor.

-

Cyanide Substitution: Replacement of the bromine atom with a cyano group using reagents like trimethylsilyl (B98337) cyanide (TMSCN).

-

Acylation-Heterocyclization: Formation of the 7-azabenzofuran ring system from a pyridine N-oxide derivative.

Table 1: Summary of Key Reactions and Intermediates in 7-Azabenzofuran Synthesis

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reported Yield Improvement |

| 1 | Radical Bromination | Substituted Methyl Pyridine | NBS, AIBN | Bromomethyl Pyridine Derivative | Optimized Conditions |

| 2 | Cyanide Substitution | Bromomethyl Pyridine Derivative | TMSCN | Cyanomethyl Pyridine Derivative | Optimized Conditions |

| 3 | N-Oxidation | Cyanomethyl Pyridine Derivative | m-CPBA | Pyridine N-oxide | High Yield |

| 4 | Acylation-Heterocyclization | Pyridine N-oxide | Acyl Chloride | 4-Cyano-7-azabenzofuran | Six-fold increase in overall yield compared to original BMS synthesis[1] |

Experimental Protocol: General Procedure for Acylation-Heterocyclization

To a solution of the substituted pyridine N-oxide in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile, the corresponding acyl chloride is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction mixture is stirred for a specified period until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 7-azabenzofuran derivative.

References

Methodological & Application

Application Notes and Protocols: BMS-604992 Free Base In Vivo Experimental Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-604992 is a potent and selective small-molecule agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As an orally active agent, it mimics the action of ghrelin, a key hormone in the regulation of appetite, energy balance, and metabolism. In vivo studies are critical to understanding the pharmacokinetic, pharmacodynamic, and safety profile of BMS-604992. These application notes provide a detailed overview of standard in vivo experimental protocols relevant to the preclinical assessment of a GHSR agonist like BMS-604992.

Due to the proprietary nature of preclinical data for many pharmaceutical compounds, specific in vivo quantitative data for BMS-604992 is not publicly available. The data presented in the following tables are therefore illustrative and representative of typical findings for a compound in this class. The protocols provided are based on established methodologies for in vivo assessment of ghrelin receptor agonists.

Signaling Pathway of GHSR Agonism

BMS-604992, as a ghrelin receptor agonist, activates downstream signaling cascades upon binding to GHSR, a G-protein coupled receptor. This activation primarily involves Gαq/11 and to a lesser extent Gαi/o and Gα12/13 proteins, leading to a variety of cellular responses. The canonical pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger in many cellular processes.

Caption: GHSR Signaling Pathway.

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-604992 free base in rodent and non-rodent species.

Experimental Workflow:

Caption: Pharmacokinetic Study Workflow.

Protocol:

-

Animal Models:

-

Male Sprague-Dawley rats (n=5 per group), weighing 200-250g.

-

Male Beagle dogs (n=3 per group), weighing 8-12kg.

-

Animals are fasted overnight prior to dosing with free access to water.

-

-

Drug Formulation and Administration:

-

Intravenous (IV): BMS-604992 is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) to a concentration of 1 mg/mL. A single bolus dose of 1 mg/kg is administered via the tail vein (rats) or cephalic vein (dogs).

-

Oral (PO): BMS-604992 is suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water to a concentration of 2 mg/mL. A single dose of 10 mg/kg is administered by oral gavage.

-

-

Sample Collection:

-

Blood samples (approx. 0.25 mL for rats, 1 mL for dogs) are collected from the jugular vein (rats) or cephalic vein (dogs) into heparinized tubes at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

Plasma concentrations of BMS-604992 are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Data Analysis:

-

Pharmacokinetic parameters including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and oral bioavailability (F%) are calculated using non-compartmental analysis software.

-

Data Presentation:

Table 1: Illustrative Pharmacokinetic Parameters of BMS-604992

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | F (%) |

| Rat | IV | 1 | 850 | 0.08 | 1200 | 2.5 | - |

| PO | 10 | 1500 | 1.0 | 6000 | 3.0 | 50 | |

| Dog | IV | 1 | 1200 | 0.1 | 2500 | 4.0 | - |

| PO | 10 | 2000 | 1.5 | 17500 | 4.5 | 70 |

Note: The data in this table is for illustrative purposes only.

Acute Oral Toxicity Study

Objective: To determine the potential acute toxicity of a single oral dose of this compound in rodents.

Protocol:

-

Animal Model:

-

Male and female Sprague-Dawley rats (5 per sex per group), 8-10 weeks old.

-

-

Dose Groups:

-

Vehicle control (0.5% methylcellulose in water).

-

Low dose: 100 mg/kg.

-

Mid dose: 500 mg/kg.

-

High dose: 2000 mg/kg.

-

-

Procedure:

-

A single oral dose is administered by gavage.

-

Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dose, and daily for 14 days.

-

Body weights are recorded prior to dosing and on days 1, 7, and 14.

-

At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Presentation:

Table 2: Illustrative Acute Oral Toxicity of BMS-604992 in Rats

| Dose Group (mg/kg) | Sex | Mortality | Clinical Signs | Body Weight Change (Day 14 vs Day 0) | Gross Necropsy Findings |

| 0 (Vehicle) | M/F | 0/10 | None observed | +15% | No abnormalities |

| 100 | M/F | 0/10 | None observed | +14% | No abnormalities |

| 500 | M/F | 0/10 | Mild, transient lethargy within 2h post-dose | +12% | No abnormalities |

| 2000 | M/F | 0/10 | Moderate lethargy and piloerection within 4h, resolved by 24h | +10% | No abnormalities |

Note: The data in this table is for illustrative purposes only. The No-Observed-Adverse-Effect-Level (NOAEL) in this illustrative study would be considered 100 mg/kg, and the maximum tolerated dose (MTD) would be above 2000 mg/kg.

Efficacy Studies

Objective: To evaluate the orexigenic (appetite-stimulating) effect of BMS-604992 in satiated mice.

Protocol:

-

Animal Model:

-

Male C57BL/6 mice, 8-12 weeks old, individually housed with ad libitum access to standard chow and water.

-

-

Procedure:

-

Animals are habituated to individual housing and handling for at least 3 days.

-

On the day of the experiment, at the beginning of the light cycle (when mice are naturally less active and satiated), pre-weighed food is provided.

-

Mice are administered either vehicle or BMS-604992 (1, 3, 10, 30 mg/kg) via oral gavage.

-

Food intake is measured by weighing the remaining food at 1, 2, 4, and 8 hours post-dose. Spillage is accounted for.

-

Data Presentation:

Table 3: Illustrative Effect of BMS-604992 on Cumulative Food Intake in Satiated Mice (g)

| Treatment Group | 1 Hour | 2 Hours | 4 Hours | 8 Hours |

| Vehicle | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.4 ± 0.1 | 0.8 ± 0.2 |

| BMS-604992 (1 mg/kg) | 0.3 ± 0.1 | 0.5 ± 0.15 | 0.8 ± 0.2 | 1.2 ± 0.3 |

| BMS-604992 (3 mg/kg) | 0.6 ± 0.15 | 0.9 ± 0.2 | 1.3 ± 0.3** | 1.8 ± 0.4 |